(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-[(Z)-1-(1,3-Benzodioxol-5-yl)methylidene]-1-(4-methylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H)-pyrimidinedione is a complex organic compound with a unique structure that includes a benzodioxole ring, a methylidene group, and a thioxodihydropyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-1-(4-methylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H)-pyrimidinedione typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Synthesis of the Thioxodihydropyrimidinedione Core: This core structure can be synthesized through a series of condensation reactions involving appropriate starting materials.
Coupling Reactions: The final step involves coupling the benzodioxole ring with the thioxodihydropyrimidinedione core under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring and the thioxodihydropyrimidinedione core.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-1-(4-methylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H)-pyrimidinedione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- 1,3-Benzodioxole
Uniqueness
Compared to similar compounds, 5-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-1-(4-methylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H)-pyrimidinedione stands out due to its unique combination of structural features. The presence of the benzodioxole ring, the thioxodihydropyrimidinedione core, and the specific substitution pattern contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18N2O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-(4-methylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H18N2O4S/c1-16-7-10-19(11-8-16)27-24(29)20(13-17-9-12-21-22(14-17)31-15-30-21)23(28)26(25(27)32)18-5-3-2-4-6-18/h2-14H,15H2,1H3/b20-13+ |
InChI Key |
QGMSUAWVVLGHSK-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N(C2=S)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)C(=O)N(C2=S)C5=CC=CC=C5 |
Origin of Product |
United States |
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